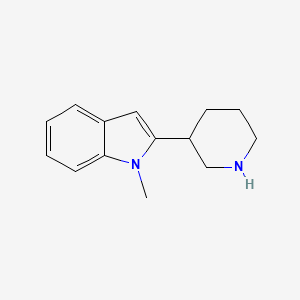![molecular formula C10H7ClN4 B11886434 5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 61164-87-2](/img/structure/B11886434.png)
5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, makes it a valuable scaffold for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol. This reaction leads to the formation of [4,3-c]-annulated triazoloquinazolines, whereas [1,5-c] isomers are formed in acidic media as a result of Dimroth rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different triazoloquinazoline isomers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cyclization: Acidic conditions, such as the use of glacial acetic acid, are often employed to facilitate cyclization reactions.
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of anticancer, antimicrobial, and anti-inflammatory agents.
Biological Research: It has been used in studies investigating the interaction of triazoloquinazolines with biomolecular targets, such as adenosine and benzodiazepine receptors.
Material Science:
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets. For example, derivatives of triazoloquinazolines have been shown to inhibit the ERK signaling pathway, leading to antiproliferative effects in cancer cells . The compound’s ability to form hydrogen bonds and its high dipole moments contribute to its interaction with various biomolecular targets .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-c]quinazoline: Another isomer of triazoloquinazoline with similar biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: A related compound with applications in medicinal chemistry, particularly as anticancer agents.
Uniqueness
5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline is unique due to its specific substitution pattern and the presence of a chloromethyl group, which can be further modified to enhance its biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile scaffold for drug development.
Propiedades
Número CAS |
61164-87-2 |
|---|---|
Fórmula molecular |
C10H7ClN4 |
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
5-(chloromethyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C10H7ClN4/c11-5-9-14-8-4-2-1-3-7(8)10-12-6-13-15(9)10/h1-4,6H,5H2 |
Clave InChI |
WSXOXHRNGUZUMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC=NN3C(=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11886371.png)



![8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one](/img/structure/B11886403.png)

![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886421.png)




